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molecular formula C11H10O2 B8760980 (4-Phenylfuran-3-yl)methanol CAS No. 136688-84-1

(4-Phenylfuran-3-yl)methanol

Cat. No. B8760980
M. Wt: 174.20 g/mol
InChI Key: PIFIVNZGERIFBY-UHFFFAOYSA-N
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Patent
US05387606

Procedure details

LiAlH4 (1.0M solution in hexane 1.14 ml, 1.14 mmol) was added dropwise to a solution of ethyl-4-phenyl-3-furoate (246 mg, assumed 1.28 mmol) in tetrahydrofuran (20 ml) at 0 degrees under argon. The solution was stirred and was allowed to warm to room temperature gradually over 1/2 hour. The mixture was quenched with saturated ammonium chloride and the organics were extracted into ethyl ether, and washed with H2O. Evaporation of the dried (magnesium sulfate) extracts gave an oil, which was purified by flash chromatography on silica using 20% ethyl acetate/hexanes. This was further purified by recrystallation (hexane/ethyl ether) to give the title compound as pale yellow crystals.
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
ethyl-4-phenyl-3-furoate
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10]([C:12]1[C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:15][O:14][CH:13]=1)=O)C>O1CCCC1>[C:17]1([C:16]2[C:12]([CH2:10][OH:9])=[CH:13][O:14][CH:15]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.14 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
ethyl-4-phenyl-3-furoate
Quantity
246 mg
Type
reactant
Smiles
C(C)OC(=O)C1=COC=C1C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted into ethyl ether
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
extracts gave an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica using 20% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
This was further purified by recrystallation (hexane/ethyl ether)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=COC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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